![molecular formula C10H13N3O B2868037 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile CAS No. 1550471-29-8](/img/structure/B2868037.png)

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

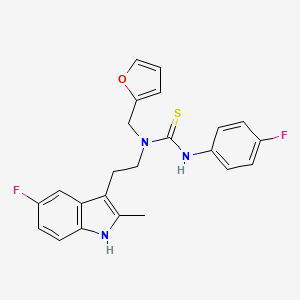

“5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” is a chemical compound with the molecular formula C10H13N3O . It is related to “5-[2-(dimethylamino)ethoxy]pyridine-2-carboxylic acid dihydrochloride”, which has a CAS Number of 2460756-82-3 .

Molecular Structure Analysis

The molecular structure of “5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” can be represented by the InChI code: 1S/C10H14N2O3.2ClH/c1-12(2)5-6-15-8-3-4-9(10(13)14)11-7-8 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule .Physical And Chemical Properties Analysis

The molecular weight of “5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” is 191.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A notable application of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile in scientific research is its role in the synthesis of novel heterocyclic compounds. For example, a series of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives were prepared via the reaction of primary amines with 4-(2-(dimethylamino)vinyl)-2-oxo-2H-chromene-3-carbonitrile. This synthesis showcases the compound's utility in creating new molecules with potential biological activities. The method offers several advantages, including simple chemistry handling, mild reaction conditions, and an environmentally friendly synthesis pathway, highlighting its significance in green chemistry (Kibou et al., 2016).

Electrophilic Reaction Studies

Another research application involves studying the electrophilic reactions of heterocyclic compounds. For instance, the coupling of 5-dimethylaminomethylene-3-methyl-2-(pyridine-2-ylimino)-thiazolidin-4-one with various electrophiles under microwave irradiation versus conventional conditions demonstrates the compound's reactivity. Such studies contribute to our understanding of reaction mechanisms and conditions that can lead to more efficient synthesis processes for complex heterocyclic molecules (Al-Zaydi, 2010).

Advanced Material Development

In the field of materials science, 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile plays a role in the development of advanced materials. For example, its derivatives have been used in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. This application underscores the compound's versatility and potential in creating materials with specific properties, such as high water permeability and unique polymorphic structures, which could have implications for filtration and separation technologies (Hassankiadeh et al., 2015).

Analytical Chemistry Applications

The compound also finds application in analytical chemistry, as seen in studies exploring the accessibility of protonic sites in catalysts. For example, an FTIR study using 2,2-dimethylpropionitrile (a derivative) as a probe investigated the interaction with H-MOR samples, providing insights into the structure and function of catalytic sites. Such research is critical for the development of more effective and selective catalysts in chemical reactions (Bevilacqua et al., 2002).

Mécanisme D'action

The mechanism of action of “5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile” is not specified in the available resources. It’s important to note that the mechanism of action for a compound depends on its intended use, which could range from pharmaceutical applications to use in materials science .

Propriétés

IUPAC Name |

5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-4-3-9(7-11)12-8-10/h3-4,8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPMGIUOJRKCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CN=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)

![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)

![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)

![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)

![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)

![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)

![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)

![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)

![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)